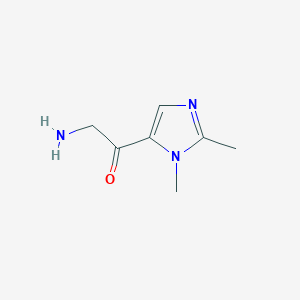
2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H11N3O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol: Another imidazole derivative with similar chemical properties.
2-Amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride: A compound with a similar structure but different functional groups.
Uniqueness
2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biologische Aktivität
2-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)ethan-1-one, with the CAS number 1534986-52-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is C7H11N3O, with a molecular weight of 153.18 g/mol. The structure is characterized by the presence of an imidazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing imidazole moieties exhibit significant antimicrobial properties. The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Other Imidazole Derivatives | S. aureus | 0.0039 - 0.025 mg/mL |
| Other Imidazole Derivatives | C. albicans | TBD |
Note: Specific MIC values for this compound are currently under investigation.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation, similar to other imidazole derivatives known for their anticancer properties.
Case Study:
A study involving a series of imidazole derivatives demonstrated that modifications to the imidazole ring significantly enhanced cytotoxicity against human cancer cell lines. The mechanisms involved include the induction of apoptosis through downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes: Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
- Interaction with cellular receptors: The imidazole ring may facilitate binding to various receptors involved in signaling pathways related to cell growth and apoptosis.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-amino-1-(2,3-dimethylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-9-4-6(10(5)2)7(11)3-8/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
NCSKIAMJJZNRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1C)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















